REACTION_CXSMILES
|
[O:1]=[C:2]1[N:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13]C)=[O:12])=[C:4]2[CH2:3]1.[OH-].[Li+].O>C(O)(=O)C>[O:1]=[C:2]1[CH:3]=[CH:4][N:5]2[N:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:6]2[NH:7]1 |f:1.2|
|
Name
|
methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
O=C1CC=2N(C=N1)N=CC2C(=O)OC
|
Name
|
|
Quantity
|
0.466 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=2N(C=C1)N=CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |